Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester
Description
Compound Overview and Significance
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester represents a structurally complex carbamate derivative that occupies an important position in contemporary organic synthesis and pharmaceutical chemistry. This compound belongs to the broader class of carbamates, which are esters or salts of carbamic acid derived from carbonic acid, and is specifically characterized by the presence of a cyclohexyl group with trans-stereochemistry and a methylsulfonyl group that contribute to its distinctive properties and applications.
The significance of this compound extends beyond its structural complexity to its practical applications in medicinal chemistry. Research has demonstrated that trans-1-(tert-butoxycarbonyl-amino)-4-(2-hydroxyethyl)cyclohexane, a closely related structural analog, can be utilized for preparing quinolinones and analogs for treating multi-drug resistant bacterial infections. Additionally, this class of compounds has shown utility in preparing the antipsychotic drug Cariprazine, highlighting the pharmaceutical relevance of such cyclohexyl carbamate derivatives.
The molecular architecture of this compound features several key structural elements that define its chemical behavior and synthetic utility. The presence of a cyclohexane ring attached to a carbon chain that includes a methylsulfonyl group and an ester functional group creates a molecular framework that exhibits specific reactivity patterns and biological activity profiles. The trans-stereochemical configuration of the cyclohexyl substituents further contributes to the compound's three-dimensional structure and its interactions with biological targets.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound reflects its complex molecular structure through multiple accepted naming conventions. The primary International Union of Pure and Applied Chemistry name, this compound, explicitly describes the functional groups and their spatial arrangements within the molecular framework. Alternative nomenclature systems have generated additional systematic names including 2-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl methanesulfonate, which emphasizes the stereochemical configuration and the methanesulfonate functionality.
The molecular formula C₁₄H₂₇NO₅S accurately represents the elemental composition of this compound, indicating the presence of fourteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. The molecular weight has been consistently determined across multiple sources as 321.43-321.44 grams per mole, with slight variations attributable to different computational methods and rounding conventions.
| Parameter | Value | Source Verification |
|---|---|---|
| Molecular Formula | C₁₄H₂₇NO₅S | Multiple sources confirmed |
| Molecular Weight | 321.43-321.44 g/mol | Consistently reported |
| Systematic Name | This compound | Primary nomenclature |
| Alternative Name | 2-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl methanesulfonate | Stereochemical emphasis |
The Simplified Molecular Input Line Entry System representation of this compound has been documented with slight variations depending on the stereochemical notation system employed. The most commonly cited representation is CS(=O)(OCC[C@@H]1CCC@@HCC1)=O, which explicitly indicates the stereochemical configuration at the cyclohexyl ring positions. An alternative representation, O=C(OC(C)(C)C)N[C@@H]1CCC@HCCOS(=O)(=O)C, provides equivalent structural information with different atomic ordering.
Registration and Database Information
The compound has been assigned the Chemical Abstracts Service registry number 917342-28-0, which serves as its unique identifier in chemical databases and commercial catalogs worldwide. This registry number facilitates unambiguous identification and cross-referencing across different chemical information systems and commercial suppliers. The compound has also been assigned the Molecular Design Limited number MFCD28386598, providing an additional standardized identifier for database searches and chemical inventory management.
Commercial availability of this compound has been documented across multiple specialized chemical suppliers, indicating its established position in the research chemical marketplace. Chemical suppliers including ChemScene, Ambeed, AChemBlock, Sigma-Aldrich, eNovation Chemicals, Parchem, and IvyChem have listed this compound in their catalogs with varying purities and package sizes. The reported purities range from 95% to 97%, suggesting that the compound can be obtained in research-grade quality suitable for synthetic and analytical applications.
| Database/Registry | Identifier | Status |
|---|---|---|
| Chemical Abstracts Service | 917342-28-0 | Primary registry number |
| Molecular Design Limited | MFCD28386598 | Database identifier |
| Commercial Suppliers | Multiple confirmed | Research-grade availability |
| Purity Range | 95-97% | Standard commercial grades |
Storage and handling recommendations for this compound have been documented by commercial suppliers, with most sources indicating storage at room temperature with protection from moisture. Some suppliers recommend storage at temperatures below 15°C in cool and dark conditions to optimize stability. The compound is typically supplied as a white to light yellow powder or crystalline solid, indicating its physical state under standard conditions.
Historical Context in Chemical Literature
The development and characterization of carbamic acid derivatives with cyclohexyl substituents represents a significant advancement in organic synthesis methodology, particularly in the context of pharmaceutical intermediate chemistry. The synthetic approaches to complex carbamate derivatives have been documented extensively in the chemical literature, with particular emphasis on stereoselective synthesis methods that enable the preparation of specific stereoisomers.
Historical developments in carbamate chemistry have demonstrated the evolution of synthetic strategies for creating structurally complex molecules with specific stereochemical configurations. The synthesis of compounds containing cyclohexyl rings with trans-stereochemistry has required the development of sophisticated methodologies, including stereoselective reduction reactions and carefully controlled cyclization procedures. These synthetic advances have enabled the preparation of carbamic acid derivatives with precisely defined three-dimensional structures that are essential for their biological activity and synthetic utility.
The pharmaceutical relevance of cyclohexyl carbamate derivatives has been established through their incorporation into drug discovery programs targeting various therapeutic areas. Research has shown that compounds structurally related to this compound have found applications in the synthesis of antipsychotic medications and antimicrobial agents. This pharmaceutical utility has driven continued research interest in developing new synthetic methods for preparing such compounds with improved efficiency and selectivity.
The methylsulfonyl functionality present in this compound represents a particularly important chemical modification that has gained prominence in medicinal chemistry. Methylsulfonyl groups serve as excellent leaving groups in nucleophilic substitution reactions and can be readily converted to other functional groups, making them valuable synthetic intermediates. The incorporation of methylsulfonyl groups into carbamic acid derivatives has enabled the development of versatile building blocks for pharmaceutical synthesis, contributing to the ongoing advancement of drug discovery methodologies.
Contemporary applications of this compound class in pharmaceutical research continue to expand, with ongoing investigations into their potential utility in treating various medical conditions. The structural complexity and functional group diversity present in this compound make it a valuable research tool for exploring structure-activity relationships and developing new therapeutic agents with improved pharmacological profiles.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5S/c1-14(2,3)20-13(16)15-12-7-5-11(6-8-12)9-10-19-21(4,17)18/h11-12H,5-10H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAZODDQBCCEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Group (Boc Protection)
One common approach involves reacting trans-2-[1-(4-amino)cyclohexyl]acetic acid ethyl ester hydrochloride with di(tert-butyl) dicarbonate in the presence of triethylamine in dichloromethane at low temperature (8-10°C) under nitrogen atmosphere. This yields the Boc-protected amine intermediate.
- Reaction conditions:
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: 8-10°C during addition, then warmed to 22-25°C
- Reaction time: 1 hour for addition, then stirring until completion
- Workup: Washing with aqueous sodium carbonate, drying, and concentration under vacuum
- Yield: High (approx. 94%)
Reduction of Ester to Alcohol
The Boc-protected ester is dissolved in tetrahydrofuran (THF), and sodium borohydride is added at 25°C under nitrogen. Subsequently, aluminum chloride in anhydrous THF is added dropwise at 18-22°C to facilitate reduction.
- Reaction conditions:
- Solvent: THF
- Reducing agent: Sodium borohydride
- Lewis acid catalyst: Aluminum chloride
- Temperature: 18-25°C
- Reaction time: 1 hour addition + 2 hours stirring
- Workup involves quenching with water and toluene, acidification to pH 3-4 with hydrochloric acid, phase separation, and drying under vacuum.
- Yield: Approximately 94%
This step converts the ethyl ester into the corresponding alcohol, trans-2-{1-[4-(N-tert-butoxycarbonyl)amino]-cyclohexyl}ethanol.
Mesylation of the Hydroxyethyl Side Chain
The hydroxyethyl group is converted into a methylsulfonyl (mesylate) ester by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or pyridine.
- Reaction conditions (typical for mesylation):
- Solvent: Dichloromethane or similar aprotic solvent
- Base: Triethylamine or pyridine
- Temperature: 0-5°C during addition, then room temperature
- Reaction time: 1-2 hours
- This reaction introduces the methylsulfonyloxy group, yielding the title compound: Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester
Purification and Characterization
The final product is purified by aqueous workup, organic extraction, drying over anhydrous agents (e.g., sodium sulfate or magnesium sulfate), and concentration under vacuum. Crystallization or recrystallization from suitable solvents (e.g., acetonitrile) may be employed to achieve high purity.
Reaction Summary Table
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | trans-2-[1-(4-amino)cyclohexyl]acetic acid ethyl ester hydrochloride | Di(tert-butyl) dicarbonate, triethylamine, DCM, 8-10°C to 22-25°C, N2 atmosphere | Boc-protected ester | ~94% | Amino group protection |
| 2 | Boc-protected ester | NaBH4, AlCl3, THF, 18-25°C, N2 atmosphere | Boc-protected alcohol | ~94% | Ester reduction to alcohol |
| 3 | Boc-protected alcohol | Methanesulfonyl chloride, triethylamine, DCM, 0-5°C to RT | Mesylate carbamate (target compound) | Not specified | Introduction of methylsulfonyl group |
Research Findings and Considerations
- The Boc protection step is efficient and widely used for amine protection due to mild conditions and ease of removal if needed.
- The reduction step using sodium borohydride and aluminum chloride is a selective method to reduce esters to alcohols without affecting the Boc group.
- Mesylation with methanesulfonyl chloride is a standard procedure to convert alcohols into good leaving groups, facilitating further nucleophilic substitutions if required.
- The overall synthetic strategy is modular, allowing for variations in starting materials or protecting groups depending on downstream applications.
- High yields (above 90%) are reported for the key steps, indicating robust and reproducible protocols.
Additional Synthetic Methodologies for Carbamates (Contextual)
Broader literature on carbamate synthesis highlights several methodologies that could be adapted or related:
- Use of alkyl chloroformates or di-tert-butyl dicarbonate for carbamate formation.
- Mixed carbonate intermediates such as di(2-pyridyl) carbonate as alkoxycarbonylation reagents.
- Catalytic methods involving indium or other metals for mild carbamate synthesis.
- Curtius rearrangement and carbamoylimidazolium salts for carbamate preparation.
While these methods are general for carbamates, the specific compound is best prepared via the Boc protection, reduction, and mesylation sequence described above due to its structural complexity and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
Pain Management
Research indicates that carbamic acid derivatives can interact with opioid receptors and other neurotransmitter systems. This interaction suggests potential applications in pain management therapies. Studies have shown that compounds with similar structures exhibit analgesic properties, prompting further investigation into this compound's efficacy as a therapeutic agent for pain relief.
Antimicrobial Activity
The presence of the methylsulfonyl group enhances the biological activity of carbamic acid derivatives. Preliminary studies indicate antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
Chemical Reactivity
Carbamic acid derivatives typically undergo nucleophilic substitution and hydrolysis reactions. The ester bond in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carbamic acid and alcohol. This reactivity is crucial for its application in drug formulation and synthesis.
Study on Binding Affinity
In a study examining the binding affinity of carbamic acid derivatives to specific receptors, it was found that this compound exhibits promising interactions with opioid receptors. These findings suggest its potential role in developing new analgesics.
Antimicrobial Testing
A recent investigation into the antimicrobial properties of carbamic acid derivatives demonstrated significant inhibitory effects against several bacterial strains. This positions the compound as a potential candidate for further development in antibiotic therapies.
Mechanism of Action
The mechanism of action of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The compound’s effects are mediated by its ability to modify the chemical environment and influence the behavior of other molecules.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Overview
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester (CAS Number: 917342-28-0) is an organic compound classified as a sulfonic acid ester. It features a methanesulfonic acid group and a cyclohexyl moiety, which contribute to its unique biological properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and enzyme studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H27NO5S |
| Molecular Weight | 307.43 g/mol |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]ethyl methanesulfonate |
| InChI Key | VJAZODDQBCCEBS-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, leading to the release of methanesulfonic acid and an alcohol, which may participate in further biochemical reactions. The compound is believed to modulate enzyme activity through reversible binding mechanisms, influencing metabolic pathways.
Enzyme Interaction Studies
Research has indicated that carbamic acid derivatives can act as inhibitors or activators of specific enzymes. For instance:
- Carbonic Anhydrase Inhibition : Some studies suggest that carbamic acid derivatives can inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. This inhibition can be beneficial in treating conditions such as glaucoma and edema.
- Cholinesterase Activity : The compound may also affect cholinesterase activity, which plays a significant role in neurotransmission. Inhibition of this enzyme could lead to increased levels of acetylcholine, potentially enhancing synaptic transmission .
Case Studies
- Case Study on Carbonic Anhydrase Inhibition :
-
Neurotransmitter Modulation :
- In a neuropharmacological study, the effects of carbamic acid derivatives on cholinergic signaling were evaluated. Results indicated that specific structural modifications led to increased inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, a comparison with related compounds can be insightful:
| Compound | Biological Activity |
|---|---|
| Methanesulfonic Acid Ester | General reactivity in organic synthesis |
| Cyclohexyl Carbamate | Moderate inhibition of carbonic anhydrase |
| Tert-butoxycarbonyl Derivative | Enhanced stability but lower biological activity |
Q & A
Q. What are the key analytical techniques for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the trans-cyclohexyl substituent and methylsulfonyloxyethyl chain. For example, the tert-butyl group (1.2-1.4 ppm in H NMR) and sulfonyl protons (3.0-3.3 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular weight (e.g., exact mass ~211.12 g/mol for related carbamates) .
- X-ray Crystallography : If single crystals are obtained, this method resolves stereochemical ambiguities in the cyclohexyl ring .
Q. How can researchers optimize synthesis protocols to achieve high purity?
Methodological Answer:
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) protection under anhydrous conditions with Boc anhydride and a catalyst like DMAP. Monitor steric hindrance from the trans-cyclohexyl group using kinetic studies .
- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate). For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) is recommended .
Q. What stability considerations are critical for long-term storage?
Methodological Answer:
- Moisture Sensitivity : Store at -20°C under nitrogen or argon due to the hydrolytic lability of the carbamate group .
- Light Exposure : Shield from UV light to prevent degradation of the methylsulfonyloxyethyl moiety. Conduct periodic stability assays via TLC or HPLC .
Advanced Research Questions
Q. How does the stereochemistry of the trans-cyclohexyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The trans configuration minimizes steric clash between the cyclohexyl substituent and the methylsulfonyloxy leaving group, enhancing reaction rates in SN2 pathways. Computational modeling (DFT) can predict transition-state geometries .
- Experimental Validation : Compare reaction kinetics with cis-isomer analogs. Use NOE NMR to confirm spatial arrangements post-reaction .
Q. What strategies resolve discrepancies between experimental and computational physicochemical properties (e.g., logP)?
Methodological Answer:
Q. How can computational chemistry predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., proteases) using the compound’s topological polar surface area (55.4 Ų) to assess membrane permeability .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing methylsulfonyl with tosyl groups) .
Q. What synthetic routes address low yields in mesylation reactions?
Methodological Answer:
- Reaction Optimization : Use methylsulfonyl chloride in dichloromethane with a hindered base (e.g., 2,6-lutidine) to suppress side reactions. Monitor progress via in-situ IR for sulfonate formation .
- Byproduct Analysis : Characterize impurities (e.g., over-sulfonated derivatives) using LC-MS and adjust stoichiometry .
Q. How do conflicting spectroscopic data on stereoisomers arise, and how can they be resolved?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
